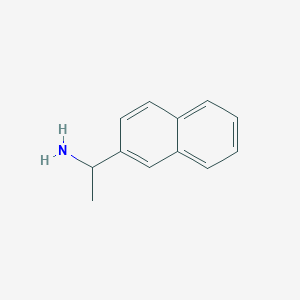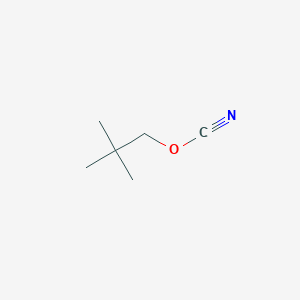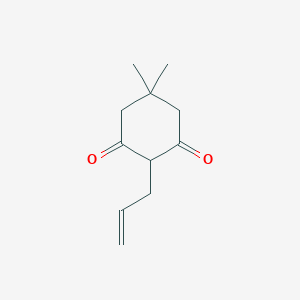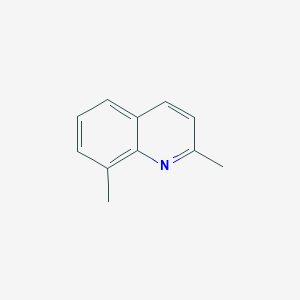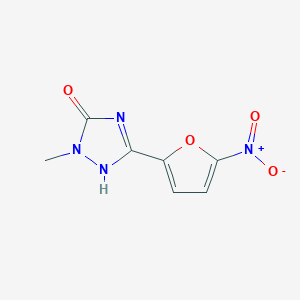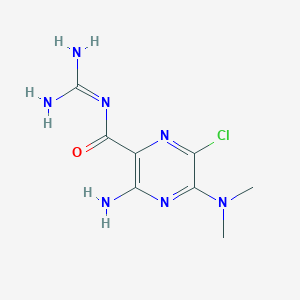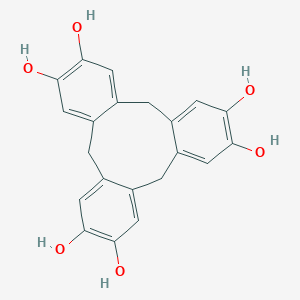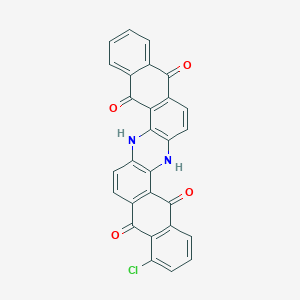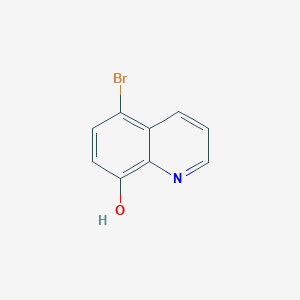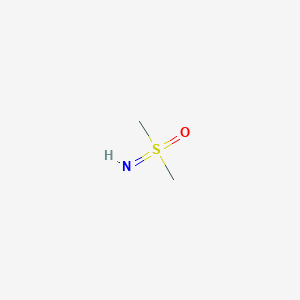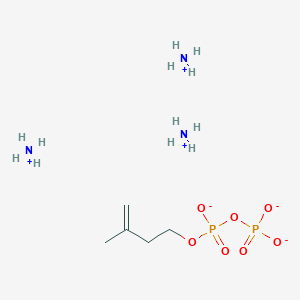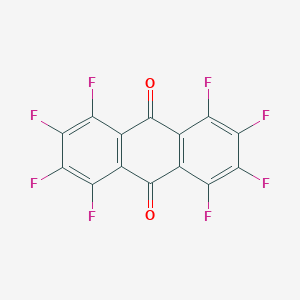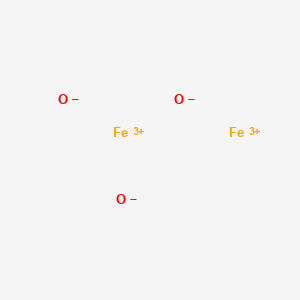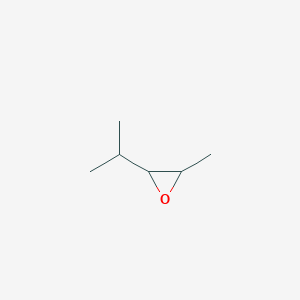
Oxirane, 2-methyl-3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as isobutylidene cyclopropane, is a cyclic organic compound with the molecular formula C7H12O. This compound is widely used in scientific research due to its unique chemical properties, which make it an effective tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of oxirane, 2-methyl-3-(1-methylethyl)- is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also believed to interact with various enzymes and proteins in the body, which can lead to changes in biochemical and physiological processes.
生化学的および生理学的効果
Oxirane, 2-methyl-3-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties, and to have an effect on the central nervous system.
実験室実験の利点と制限
Oxirane, 2-methyl-3-(1-methylethyl)- has several advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has a wide range of applications in organic synthesis and biochemical research. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on oxirane, 2-methyl-3-(1-methylethyl)-. One area of research could focus on its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research could focus on its use as a tool for studying various biochemical and physiological processes, including enzyme inhibition and protein interactions. Additionally, research could focus on developing new synthesis methods for oxirane, 2-methyl-3-(1-methylethyl)- and other related compounds.
合成法
Oxirane, 2-methyl-3-(1-methylethyl)- can be synthesized using a variety of methods, including the reaction of isobutylene with formaldehyde in the presence of a catalyst, the reaction of isobutylene with acetaldehyde in the presence of a catalyst, and the reaction of isobutylene with acetic acid in the presence of a catalyst. The most commonly used method is the reaction of isobutylene with formaldehyde, which yields a high purity product.
科学的研究の応用
Oxirane, 2-methyl-3-(1-methylethyl)- is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis reactions, as well as a starting material for the synthesis of other compounds. It is also used as a solvent in various chemical reactions, and as a stabilizer in the production of plastics and other materials.
特性
CAS番号 |
1192-31-0 |
|---|---|
製品名 |
Oxirane, 2-methyl-3-(1-methylethyl)- |
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC名 |
2-methyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C6H12O/c1-4(2)6-5(3)7-6/h4-6H,1-3H3 |
InChIキー |
AYTCGOOJNRZGBU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)C |
正規SMILES |
CC1C(O1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



